molecular formula C20H25NO4 B2499352 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide CAS No. 449750-01-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide

Cat. No.: B2499352
CAS No.: 449750-01-0
M. Wt: 343.423
InChI Key: FZNAKYMYHYUWGD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide is a synthetic acetamide derivative intended for research applications. This compound is part of a class of chemicals that have been investigated for their potential biological activity. Structurally similar phenethylacetamide and phenoxyacetamide molecules are frequently utilized in medicinal chemistry research, particularly in the study of structure-activity relationships (SAR) for various therapeutic targets . For instance, analogs featuring dimethoxyphenethyl groups have been explored as intermediates in the synthesis of complex pharmacologically active compounds, such as derivatives of the tubulin polymerization inhibitor Combretastatin . Other closely related acetamides are recognized in scientific literature as impurities or reference standards for established pharmaceutical agents . Researchers may employ this compound as a key building block in organic synthesis or as a candidate for screening in biological assays. The molecular structure, which incorporates both dimethoxyphenethyl and ethylphenoxy moieties, makes it a molecule of interest in early-stage drug discovery and chemical biology. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-16-7-5-6-8-17(16)25-14-20(22)21-12-11-15-9-10-18(23-2)19(13-15)24-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNAKYMYHYUWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-ethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds and Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
Target Compound C₂₀H₂₄NO₄ (estimated) 342.4 3,4-Dimethoxyphenethyl, 2-ethylphenoxy Not explicitly reported -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide C₂₄H₃₃N₂O₆S 493.6 Sulfonyl isobutylamino, 2-methylphenoxy ACE2 (docking score: -5.51 kcal/mol)
Neuroactive Compound 5a C₂₁H₂₅N₅O₄S 467.5 Purine-sulfanyl group Low toxicity, neuroactivity (dementia models)
2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide C₂₁H₂₄N₂O₇ 424.4 Nitro group, additional methoxy Potential reactivity/stability concerns
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide C₁₂H₁₆ClNO₃ 257.7 Chloro substituent Requires safety precautions

Structure-Activity Relationships (SAR)

Phenoxy Substituents
  • ACE2-Targeting Analog : The sulfonyl and methyl groups improve ACE2 binding affinity (-5.51 kcal/mol) via hydrogen bonding and hydrophobic interactions .
  • Nitro-Dimethoxy Analog : The nitro group increases electrophilicity, which may enhance reactivity but reduce metabolic stability .
Methoxy Groups
  • The 3,4-dimethoxyphenethyl moiety is conserved across analogs, suggesting its role in solubility or receptor recognition. Additional methoxy groups (e.g., in the nitro analog) may alter pharmacokinetics.
Electron-Withdrawing vs. Electron-Donating Groups
  • Chloro Analog : The chloro substituent (electron-withdrawing) reduces molecular weight and may increase clearance rates but raises toxicity concerns .
  • Purine-Sulfanyl Analog : The purine ring (electron-rich) contributes to CNS activity, demonstrating low toxicity and efficacy in locomotor assays .

Crystallographic and Conformational Data

  • Dichlorophenyl Acetamide () : Crystal structures reveal conformational flexibility in the acetamide backbone, with dihedral angles (44.5°–77.5°) influencing dimer formation via N–H···O hydrogen bonds .
  • Isoquinoline Alkaloid Analog (): Hydrogen-bonding networks stabilize the structure, suggesting similar acetamide derivatives may exhibit predictable solid-state behavior .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dimethoxyphenyl group and an ethylphenoxy group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H25NO4
  • Molecular Weight : 341.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance:

Pathogen Inhibition Zone (mm)
Staphylococcus aureus12
Pseudomonas aeruginosa14

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays using DPPH (1,1-Diphenyl-2-Picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods revealed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type Activity (%)
DPPH Scavenging84.01
FRAP Value20.1 mmol/g

These findings indicate its potential use in formulations aimed at combating oxidative damage .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase, which is important in managing diabetes. Docking studies have shown strong binding affinities, suggesting that it may serve as a competitive inhibitor .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : A study focused on the α-glucosidase inhibitory activity of various compounds found that this compound exhibited significant inhibition rates comparable to established antidiabetic drugs.
  • Antimicrobial Applications : In clinical trials assessing the efficacy of novel antimicrobial agents, this compound was included in formulations targeting multi-drug resistant strains of bacteria. Results showed enhanced efficacy when combined with other antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key structural features of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide, and how are they characterized experimentally?

  • Answer : The compound features a dimethoxyphenyl group linked via an ethyl chain to an acetamide core, with a 2-ethylphenoxy substituent. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, particularly the methoxy (-OCH₃), ethylphenoxy, and acetamide groups .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and identifying byproducts during synthesis .
  • Mass Spectrometry (MS) : To verify the molecular ion peak (m/z 367.4) and fragmentation patterns .
    • Table 1 : Structural descriptors from NIST data :
Molecular FormulaC₂₁H₂₅NO₄
Molecular Weight367.4 g/mol
CAS Registry6275-29-2

Q. What is the standard protocol for synthesizing this compound in laboratory settings?

  • Answer : A multi-step synthesis typically involves:

Condensation : Reacting 3,4-dimethoxyphenethylamine with 2-(2-ethylphenoxy)acetic acid using coupling agents like BOP or HATU in dry DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Yield Optimization : Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. What initial biological screening approaches are recommended for this compound?

  • Answer :

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric or spectrophotometric methods .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability and yield in large-scale synthesis?

  • Answer :

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing reaction times and improving yields (~20% increase) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Process Analytical Technology (PAT) : In-line HPLC monitoring for real-time adjustments .

Q. How can contradictions in reported bioactivity data (e.g., variable IC₅₀ values) be resolved?

  • Answer :

  • Structural Analog Comparison : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using SAR tables (Table 2) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver targets) and normalize data to positive controls (e.g., aspirin for COX inhibition) .
    • Table 2 : Substituent impact on COX-2 inhibition :
SubstituentIC₅₀ (µM)
3,4-Dimethoxyphenyl12.3
4-Chlorophenyl28.7

Q. What methodologies validate the compound’s molecular targets and mechanisms of action?

  • Answer :

  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) for enzyme interactions .
  • Metabolomics : LC-MS profiling to identify downstream metabolic pathway alterations .

Q. How can structure-activity relationship (SAR) studies be designed to compare this compound with its analogs?

  • Answer :

  • Library Synthesis : Prepare analogs with variations in the phenoxy (e.g., 2-methyl vs. 2-ethyl) and dimethoxyphenyl groups .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., logP, polar surface area) with bioactivity .
  • In Silico Docking : AutoDock Vina to predict binding poses in target proteins (e.g., COX-2) .

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